2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H15FN6O3S2 and its molecular weight is 458.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for Imaging
Research into novel pyrazolo[1,5-a]pyrimidines, closely related to the chemical structure , has been pivotal in developing selective ligands for the translocator protein (18 kDa), recognized as an early biomarker for neuroinflammatory processes. Such compounds have been synthesized, evaluated for their potential to bind to the translocator protein, radiolabeled with fluorine-18, and investigated through positron emission tomography (PET) imaging in neuroinflammation models. This research indicates the compound's potential application in neuroinflammatory and neurodegenerative disease imaging, improving diagnosis and monitoring treatment outcomes (Damont et al., 2015).
Antipsychotic Agent Exploration
Compounds with similar chemical frameworks have been explored for their antipsychotic potential. One study synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, aiming to find potential antipsychotic agents without the typical interaction with dopamine receptors, which is common in clinically available antipsychotics. This research suggests that modifications to the chemical structure could yield compounds with antipsychotic-like profiles, potentially offering new treatments for psychiatric disorders without the side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Antimicrobial and Anticancer Compound Synthesis
The synthesis of novel heterocycles incorporating the antipyrine moiety, which shares some structural similarities with the compound , has been reported for their antimicrobial activity. Such research efforts underscore the potential of these compounds in developing new antimicrobial agents, addressing the increasing resistance to existing antibiotics (Bondock et al., 2008). Additionally, the synthesis of new compounds with potential anticancer activities has been a focus, suggesting the broader therapeutic applications of these chemical structures (Abu-Melha, 2021).
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O3S2/c1-25-15-13(17(28)26(2)19(25)29)16(31-9-12(27)22-18-21-7-8-30-18)24-14(23-15)10-3-5-11(20)6-4-10/h3-8H,9H2,1-2H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDDAWKMICCQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.